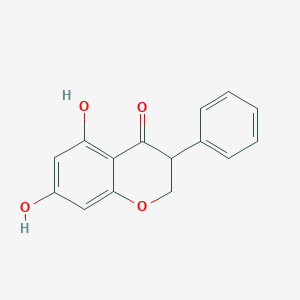

(+)-Pinocoembrin; Dihydrochrysin; Galangin flavanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of (+)-Pinocoembrin typically begins with the reaction of aurantiin in an alkaline solution. This is followed by a series of closed-loop condensation reactions under inert gas shielding and deglycosylation . Another method involves the preparation of pinocembrin-loaded polymer micelles to enhance its bioavailability .

Industrial Production Methods

Industrial production methods for (+)-Pinocoembrin often involve the extraction and purification from natural sources such as honey and various plants. Techniques like chromatography are employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

(+)-Pinocoembrin undergoes several types of chemical reactions, including:

Oxidation: It can be converted to pinobanksin by hydroxylation.

Reduction: The compound can be reduced to form various derivatives.

Substitution: It can undergo substitution reactions to form different flavonoid compounds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: For hydroxylation reactions.

Reducing agents: For reduction reactions.

Catalysts: Various catalysts are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include pinobanksin and other flavonoid derivatives .

Scientific Research Applications

(+)-Pinocoembrin has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing other flavonoid compounds.

Biology: Studied for its role in cellular protection and regulation.

Medicine: Investigated for its potential in treating neurological disorders, cancer, and inflammatory diseases.

Industry: Utilized in the food, pharmaceutical, and cosmetic industries for its beneficial properties.

Mechanism of Action

The mechanism of action of (+)-Pinocoembrin involves several molecular targets and pathways:

Antioxidant Activity: It scavenges reactive oxygen species (ROS) and protects cells from oxidative stress.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits tumor growth.

Comparison with Similar Compounds

Similar Compounds

Pinobanksin: Another flavanone with similar antioxidant and anti-inflammatory properties.

Chrysin: Known for its anti-inflammatory and anticancer activities.

Galangin: Exhibits strong antioxidant and anticancer properties.

Uniqueness

(+)-Pinocoembrin stands out due to its broad spectrum of pharmacological activities and its potential for industrial applications. Its unique combination of antioxidant, anti-inflammatory, and anticancer properties makes it a promising compound for further research and development .

Properties

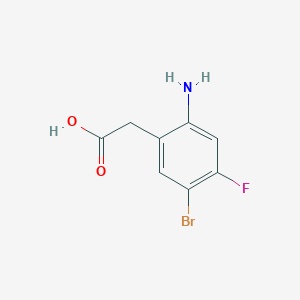

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

5,7-dihydroxy-3-phenyl-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C15H12O4/c16-10-6-12(17)14-13(7-10)19-8-11(15(14)18)9-4-2-1-3-5-9/h1-7,11,16-17H,8H2 |

InChI Key |

IOCQFSIEULRNKU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-3-methyl-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]butan-1-one](/img/structure/B14792652.png)

![2-amino-N-[4-(cyclopropylmethylamino)cyclohexyl]propanamide](/img/structure/B14792654.png)

![tert-Butyl (R)-(1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B14792660.png)

![Carbamic acid, N-[2-[[[3-[4-[(trans-3-hydroxycyclobutyl)oxy]phenyl]-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]methyl]methylamino]ethyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B14792665.png)

![3-Methyl-6-{[2-(2-methylbut-3-en-2-yl)-5,7-bis(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methyl}piperazine-2,5-dione](/img/structure/B14792698.png)

![4-[2-[(10R,13S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B14792704.png)

![2-amino-N-[(3-methoxypyrazin-2-yl)methyl]-3-methylbutanamide](/img/structure/B14792722.png)

![Dicyclohexylazanium;4-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B14792735.png)

![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene;nickel(2+)](/img/structure/B14792737.png)